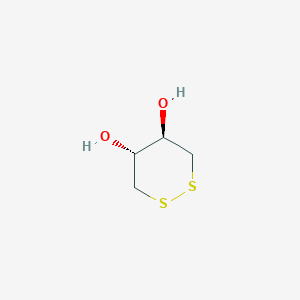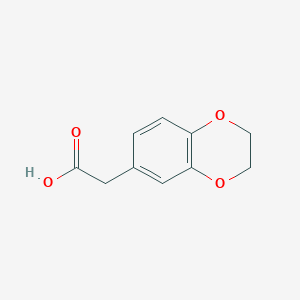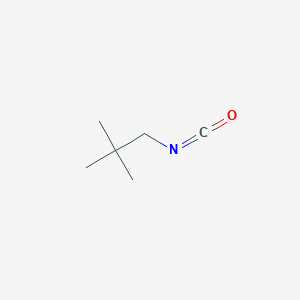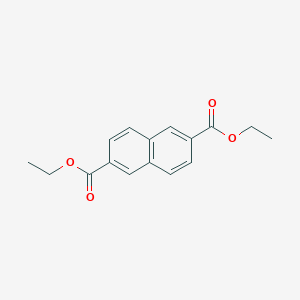
2,6-ナフタレンジカルボン酸ジエチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl naphthalene-2,6-dicarboxylate is an organic compound with the molecular formula C16H16O4. It is an ester derivative of naphthalene-2,6-dicarboxylic acid. This compound is known for its applications in various fields, including materials science and organic synthesis.
科学的研究の応用
Diethyl naphthalene-2,6-dicarboxylate has several applications in scientific research:
Materials Science: It is used as a precursor in the synthesis of high-performance polymers such as polyethylene naphthalate, which is known for its excellent mechanical and thermal properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Industrial Applications: The compound is used in the production of specialty chemicals and as a plasticizer in polymer formulations.
作用機序
Target of Action
Diethyl naphthalene-2,6-dicarboxylate is a difunctional aromatic ester . It is primarily used in the production of specialty polyester polymers . The primary targets of this compound are therefore the monomers that make up these polymers.
Mode of Action
The compound interacts with its targets through esterification reactions. This involves the reaction of an alcohol with a carboxylic acid to produce an ester and water . In the case of Diethyl naphthalene-2,6-dicarboxylate, the esterification reaction occurs with the carboxylic acid groups of the compound .
Biochemical Pathways
The biochemical pathways affected by Diethyl naphthalene-2,6-dicarboxylate are primarily those involved in the synthesis of polymers. The compound acts as a building block in these pathways, contributing to the formation of complex polymer structures .
Result of Action
The result of Diethyl naphthalene-2,6-dicarboxylate’s action is the formation of specialty polyester polymers . These polymers have various applications, including in the production of high-performance materials .
Action Environment
The action of Diethyl naphthalene-2,6-dicarboxylate is influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it has a melting point of 187-193°C and a boiling point of 347.16°C . Additionally, the compound is soluble in hot toluene , indicating that its solubility can be influenced by the presence of certain solvents.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl naphthalene-2,6-dicarboxylate can be synthesized through the esterification of naphthalene-2,6-dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of diethyl naphthalene-2,6-dicarboxylate often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include steps for purification, such as crystallization and distillation, to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Diethyl naphthalene-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthalene-2,6-dicarboxylic acid.
Reduction: Naphthalene-2,6-dimethanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Dimethyl naphthalene-2,6-dicarboxylate: Similar in structure but with methyl ester groups instead of ethyl.
Naphthalene-2,6-dicarboxylic acid: The parent acid form of the compound.
Polyethylene naphthalate: A polymer derived from naphthalene-2,6-dicarboxylic acid.
Uniqueness
Diethyl naphthalene-2,6-dicarboxylate is unique due to its specific ester groups, which impart distinct physical and chemical properties. These properties make it suitable for specialized applications in materials science and organic synthesis, where other similar compounds may not perform as effectively.
特性
IUPAC Name |
diethyl naphthalene-2,6-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-3-19-15(17)13-7-5-12-10-14(16(18)20-4-2)8-6-11(12)9-13/h5-10H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNCOKSAYUDNIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
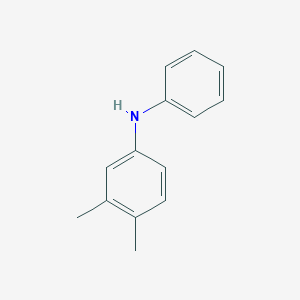

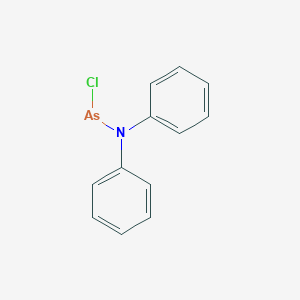
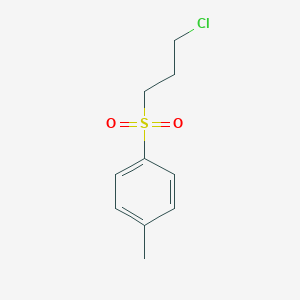
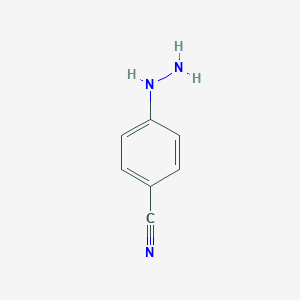
![3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione](/img/structure/B96894.png)
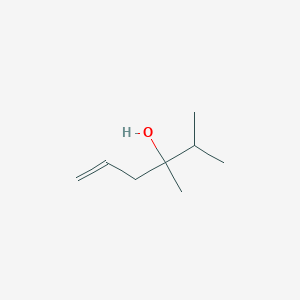
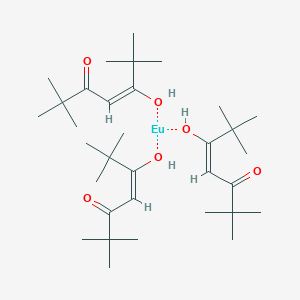
![2-[(4-Fluorophenoxy)methyl]oxirane](/img/structure/B96899.png)
